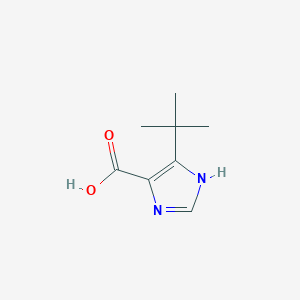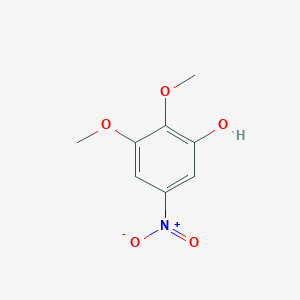![molecular formula C13H24N2O3 B1322291 tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate CAS No. 197727-57-4](/img/structure/B1322291.png)
tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate” is a chemical compound . It is used as an intermediate in the manufacture of fentanyl and its analogues . It is also useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of “tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate” involves the use of specific precursor chemicals . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control. Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate” is complex and involves several functional groups . The compound has a molecular weight of 201.29 g/mol .
Chemical Reactions Analysis
“tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate” can undergo a variety of chemical reactions, depending on the conditions and the reagents used . It is used as an intermediate in the synthesis of fentanyl and its analogues .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate” include a density of 1.2±0.1 g/cm3, a boiling point of 487.8±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
1-Boc-4-(N-methylacetamido)piperidine: derivatives have been studied for their potential use in anticancer therapies. The piperidine nucleus is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to significant anticancer activity . For instance, N-(piperidine-4-yl) benzamide compounds have shown increased cytotoxicity against cancer cells when certain groups like halogen or methyl are present .
Antiviral and Antimicrobial Agents
Piperidine derivatives, including those related to 1-Boc-4-(N-methylacetamido)piperidine , are being explored for their antiviral and antimicrobial properties. These compounds can be designed to interfere with the life cycle of viruses and bacteria, potentially leading to new treatments for infectious diseases .
Analgesic and Anti-inflammatory Agents
The structural features of piperidine derivatives make them suitable candidates for developing new analgesic and anti-inflammatory drugs. Their ability to modulate pain perception and inflammatory responses is a key area of research .
Antipsychotic Medications
Piperidine-based compounds are also being investigated for their potential use in treating psychiatric disorders. They may offer new mechanisms of action compared to existing antipsychotic medications .
Alzheimer’s Disease Treatment
Research into piperidine derivatives includes the development of agents that could potentially treat neurodegenerative diseases like Alzheimer’s. These compounds may affect various pathways involved in the disease’s progression .
Precursors in Illicit Drug Synthesis
Tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate: has been identified as a precursor in the synthesis of illicit drugs such as fentanyl and its analogues. Its regulation under international control aims to curb the opioid crisis by limiting the availability of this precursor for illegal drug manufacture .
Protein Degradation Research
This compound is used as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that target specific proteins for degradation, offering a new approach to drug development .
Tuberculosis Treatment Research
Derivatives of tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate are being studied for their role in generating proton motive force in Mycobacterium tuberculosis. This process is essential for the bacterium’s survival under hypoxic conditions, such as those present within infected granulomas in tuberculosis (TB) .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(16)14(5)11-6-8-15(9-7-11)12(17)18-13(2,3)4/h11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJULCBBAJJDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622154 | |
| Record name | tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate | |
CAS RN |
197727-57-4 | |
| Record name | tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)









![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)